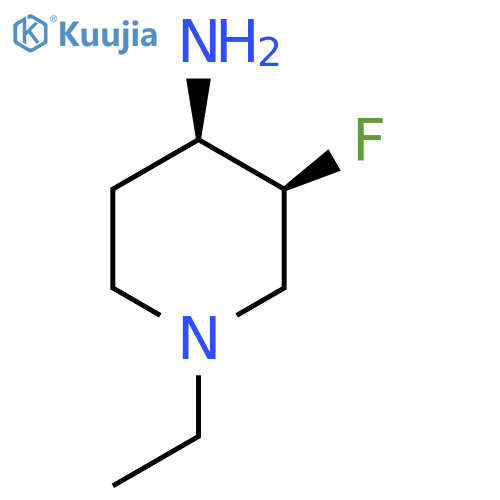

Cas no 1315545-97-1 ((3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine)

(3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine 化学的及び物理的性質

名前と識別子

-

- (3S,4R)-1-ETHYL-3-FLUOROPIPERIDIN-4-AMINE

- LRIARRCQACXUJM-NKWVEPMBSA-N

- AB85106

- (3S,4R)-1-ethyl-3-fluoro-piperidin-4-ylamine

- (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine

-

- インチ: 1S/C7H15FN2/c1-2-10-4-3-7(9)6(8)5-10/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1

- InChIKey: LRIARRCQACXUJM-NKWVEPMBSA-N

- ほほえんだ: F[C@H]1CN(CC)CC[C@H]1N

計算された属性

- せいみつぶんしりょう: 146.122

- どういたいしつりょう: 146.122

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3

(3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM493722-1g |

(3S,4R)-1-Ethyl-3-fluoropiperidin-4-amine |

1315545-97-1 | 97% | 1g |

$326 | 2022-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792271-1g |

(3S,4R)-1-Ethyl-3-fluoropiperidin-4-amine |

1315545-97-1 | 98% | 1g |

¥3224.00 | 2024-08-09 |

(3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine 関連文献

-

T. Charvillat,P. Bernardelli,M. Daumas,X. Pannecoucke,V. Ferey,T. Besset Chem. Soc. Rev. 2021 50 8178

(3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamineに関する追加情報

Introduction to (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine (CAS No. 1315545-97-1)

The compound (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine, identified by its CAS number 1315545-97-1, is a significant molecule in the field of pharmaceutical chemistry. This piperidine derivative exhibits a unique stereochemical configuration that makes it a valuable intermediate in the synthesis of various bioactive agents. The presence of a fluoro substituent and specific chiral centers enhances its pharmacological properties, making it a subject of extensive research in drug development.

Piperidine derivatives are well-known for their role in medicinal chemistry due to their ability to mimic the structural and functional aspects of natural amino acids. The specific arrangement of atoms in (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine contributes to its potential as a building block for more complex pharmacophores. This compound's stereochemistry is particularly noteworthy, as the (3S,4R) configuration is not commonly found in commercially available piperidine-based compounds, which underscores its novelty and potential utility.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such molecules with biological targets with greater accuracy. Studies have shown that the fluoro substituent in (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine can significantly influence its pharmacokinetic properties, including solubility and metabolic stability. These attributes are crucial for designing drugs that exhibit prolonged half-lives and improved bioavailability.

In the context of modern drug discovery, the synthesis of enantiomerically pure compounds like (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine is essential for achieving desired therapeutic outcomes. The stereochemical purity of this compound ensures that it can be effectively incorporated into drug candidates without unwanted side effects caused by racemic mixtures. This has led to increased interest in developing efficient synthetic routes that yield high enantiomeric excesses.

The role of fluorine atoms in pharmaceuticals extends beyond mere structural modification; they can also enhance the metabolic stability and binding affinity of drug molecules. For instance, the fluoro group in (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine may contribute to its resistance against enzymatic degradation, thereby improving its efficacy. Such properties are particularly valuable in the development of protease inhibitors and kinase inhibitors, which are critical targets in oncology and inflammatory diseases.

Current research in this area is focused on exploring new synthetic methodologies that allow for scalable production of chiral piperidine derivatives. Catalytic asymmetric hydrogenation and biocatalytic approaches have emerged as promising strategies for achieving high enantiomeric purity with minimal environmental impact. These methods align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Additionally, computational modeling has been instrumental in understanding the relationship between the structure of compounds like (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine and their biological activity. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how subtle changes in stereochemistry can alter binding interactions with target proteins. This knowledge is being leveraged to design next-generation drugs with enhanced potency and selectivity.

The versatility of (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine as a scaffold for drug discovery is further highlighted by its potential applications in multiple therapeutic areas. Researchers are investigating its suitability for developing treatments against neurological disorders, where piperidine derivatives have shown promise due to their ability to cross the blood-brain barrier. Moreover, its structural features make it a candidate for antiviral and antibacterial agents, addressing unmet medical needs.

As our understanding of molecular interactions continues to evolve, compounds like (3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine will play an increasingly important role in shaping future therapeutic strategies. The integration of cutting-edge synthetic techniques with advanced computational tools is paving the way for more efficient and targeted drug development pipelines. This compound exemplifies how meticulous molecular design can lead to breakthroughs in human health.

1315545-97-1 ((3S,4R)-1-Ethyl-3-fluoro-piperidin-4-ylamine) 関連製品

- 857787-38-3(2-hydroxy-3,3-dimethylheptanoic acid)

- 2228240-76-2(2-1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutylacetic acid)

- 2103866-18-6(Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate)

- 1499724-35-4(2-(3-Hydroxypyrrolidin-3-yl)acetic acid)

- 2418718-13-3(2-Chloro-1-spiro[2.3]hexan-2-ylethanone)

- 2227914-95-4((2R)-4-(1H-pyrrol-3-yl)butan-2-ol)

- 2172239-64-2(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid)

- 1346697-76-4(5-(Isopentyloxy)pyridazin-3(2H)-one)

- 849035-76-3(4-Chloro-2-(methylsulfonyl)benzaldehyde)

- 2228127-70-4(methyl 2-amino-2-{1-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropyl}acetate)